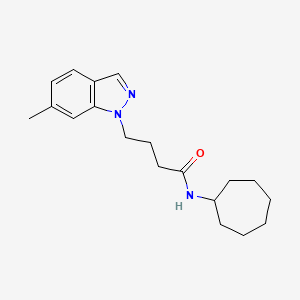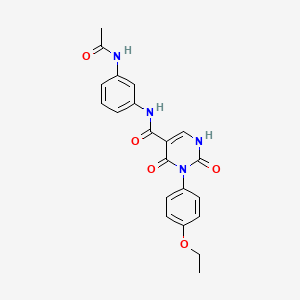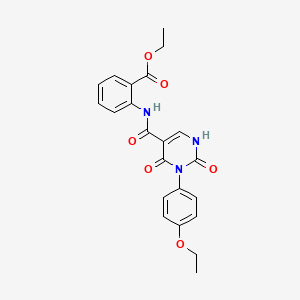
N-cycloheptyl-4-(6-methyl-1H-indazol-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-4-(6-methyl-1H-indazol-1-yl)butanamide is a synthetic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . The compound’s unique structure, which includes a cycloheptyl group and a 6-methyl-1H-indazole moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-4-(6-methyl-1H-indazol-1-yl)butanamide typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.
Attachment of the Cycloheptyl Group: The cycloheptyl group can be introduced through nucleophilic substitution reactions, where a suitable cycloheptyl halide reacts with the indazole derivative.
Formation of the Butanamide Linker: The butanamide linker can be synthesized through amide bond formation reactions, typically involving the reaction of a carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize byproducts and waste.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-4-(6-methyl-1H-indazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
N-cycloheptyl-4-(6-methyl-1H-indazol-1-yl)butanamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in studies to understand its biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: The compound’s potential therapeutic effects can be explored for the development of new drugs targeting specific diseases.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-cycloheptyl-4-(6-methyl-1H-indazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with various enzymes and receptors, leading to its biological effects. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which plays a role in respiratory diseases .
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds such as 1H-indazole and 2H-indazole share a similar core structure with N-cycloheptyl-4-(6-methyl-1H-indazol-1-yl)butanamide.
Cycloheptyl Derivatives: Compounds containing the cycloheptyl group, such as cycloheptylamine, are structurally related.
Uniqueness
This compound is unique due to its specific combination of the cycloheptyl group and the 6-methyl-1H-indazole moiety. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
CAS No. |
891403-22-8 |
|---|---|
Molecular Formula |
C19H27N3O |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-cycloheptyl-4-(6-methylindazol-1-yl)butanamide |
InChI |
InChI=1S/C19H27N3O/c1-15-10-11-16-14-20-22(18(16)13-15)12-6-9-19(23)21-17-7-4-2-3-5-8-17/h10-11,13-14,17H,2-9,12H2,1H3,(H,21,23) |
InChI Key |
PJYZWKALYYXGJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=NN2CCCC(=O)NC3CCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-ethoxy-6-ethyl-1-methyl-3-(2-oxo-2-(piperidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11287316.png)
![3-(4-fluorophenyl)-N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-1,2-oxazole-5-carboxamide](/img/structure/B11287331.png)
![Ethyl 6-{[4-(ethoxycarbonyl)piperazin-1-yl]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11287337.png)

![N-{3-[(3-Chlorophenyl)sulfonyl]thieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidin-5-YL}-N-(2,5-dimethylphenyl)amine](/img/structure/B11287342.png)
![3,5-dichloro-4-methoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11287346.png)
![2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11287347.png)
![1-methyl-8-(4-methylphenyl)-3-(2-methylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B11287357.png)

![N-(1,3-benzodioxol-5-yl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11287364.png)
![2-[2,5-dioxo-1-phenyl-3-(propan-2-yl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11287373.png)
![N-(4-fluorophenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B11287386.png)
![2-[3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B11287391.png)
![2-[(2-Chlorophenyl)methyl]-6-(3,5-dimethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B11287393.png)
